molecular formula C7H16ClNO2 B11735377 5-Aminocycloheptane-1,2-diol hydrochloride

5-Aminocycloheptane-1,2-diol hydrochloride

Cat. No.: B11735377
M. Wt: 181.66 g/mol
InChI Key: ZNBVJIUUGVWIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminocycloheptane-1,2-diol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl It is a derivative of cycloheptane, featuring an amino group and two hydroxyl groups on the cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminocycloheptane-1,2-diol hydrochloride typically involves the following steps:

    Cycloheptane Derivatization: The starting material, cycloheptane, undergoes functionalization to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Aminocycloheptane-1,2-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cycloheptanone derivatives, while reduction can produce primary amines.

Scientific Research Applications

5-Aminocycloheptane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a GABA receptor agonist.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Aminocycloheptane-1,2-diol hydrochloride involves its interaction with specific molecular targets. As a GABA receptor agonist, it binds to GABA receptors in the central nervous system, modulating neurotransmission and producing sedative and anxiolytic effects. The compound’s hydroxyl and amino groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptane-1,2-diol: Lacks the amino group, resulting in different chemical and biological properties.

    5-Aminocyclohexane-1,2-diol: A similar compound with a six-membered ring instead of a seven-membered ring, leading to variations in reactivity and stability.

    Muscimol: A naturally occurring compound with similar GABA receptor agonist activity but a different chemical structure.

Uniqueness

5-Aminocycloheptane-1,2-diol hydrochloride is unique due to its specific combination of functional groups and ring size, which confer distinct chemical reactivity and biological activity. Its ability to act as a GABA receptor agonist sets it apart from other cycloheptane derivatives.

Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

5-aminocycloheptane-1,2-diol;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c8-5-1-3-6(9)7(10)4-2-5;/h5-7,9-10H,1-4,8H2;1H

InChI Key

ZNBVJIUUGVWIEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CCC1N)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.